1h-Furo[3,4-f]benzimidazole
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Overview
Description
1H-Furo[3,4-f]benzimidazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,4-f]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with furfural in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Furo[3,4-f]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed:
Oxidation: Formation of corresponding furan and benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1H-Furo[3,4-f]benzimidazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Furo[3,4-f]benzimidazole involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to DNA or proteins, thereby modulating their function. The compound’s ability to form hydrogen bonds and engage in π-π interactions is crucial for its activity. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1H-Benzimidazole: Shares the benzimidazole core but lacks the fused furan ring.
1H-Furo[2,3-f]benzimidazole: Similar structure but with a different fusion pattern of the furan ring.
2-Phenylbenzimidazole: Contains a phenyl group instead of a furan ring.
Uniqueness: 1H-Furo[3,4-f]benzimidazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities .
Properties
CAS No. |
267-39-0 |
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Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3H-furo[3,4-f]benzimidazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-12-4-7(6)2-9-8(1)10-5-11-9/h1-5H,(H,10,11) |
InChI Key |
KVOZJDKWALZJSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC3=COC=C31)N=CN2 |
Origin of Product |
United States |
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